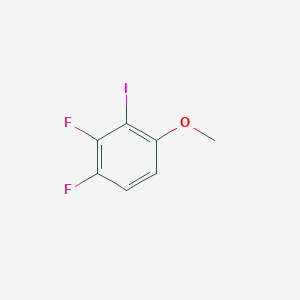

1,2-Difluoro-3-iodo-4-methoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-iodo-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJBZAWEAMZDTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,2-Difluoro-3-iodo-4-methoxybenzene

Executive Summary

This technical guide outlines the authoritative synthesis route for 1,2-Difluoro-3-iodo-4-methoxybenzene (CAS: 936498-08-7).[1] This fluorinated aromatic intermediate is a critical building block in the development of MEK inhibitors and other kinase-targeted therapeutics. Its unique substitution pattern—featuring a sterically congested iodine atom flanked by a fluorine and a methoxy group—requires a synthesis strategy that prioritizes regiocontrol over simple electrophilic substitution.

The recommended protocol utilizes Directed Ortho-Lithiation (DoM) , leveraging the cooperative directing effects of the methoxy and fluorine substituents to install the iodine atom exclusively at the C3 position.

Retrosynthetic Analysis & Strategy

Structural Deconstruction

The target molecule is characterized by a 1,2,3,4-tetrasubstituted benzene ring. The challenge lies in introducing the iodine atom at the C3 position, which is sterically crowded between the C2-fluorine and C4-methoxy groups.

-

Primary Disconnection: C3–I bond.

-

Precursor: 1,2-Difluoro-4-methoxybenzene (3,4-Difluoroanisole).[1]

Strategic Selection: DoM vs. Electrophilic Substitution

-

Pathway A: Electrophilic Aromatic Substitution (EAS)

- /acid.

-

Outcome: The methoxy group is the strongest activator, directing ortho (C3, C5) and para (blocked). However, C5 is sterically accessible, while C3 is sandwiched between F and OMe. EAS typically yields the C5-iodo isomer (1,2-difluoro-4-methoxy-5-iodobenzene) as the major product due to steric hindrance at C3.[1]

-

Verdict:Unsuitable for high-purity synthesis of the C3 isomer.

-

Pathway B: Directed Ortho-Lithiation (DoM) [Recommended] [1]

-

Mechanism:[1][4][5][6] Deprotonation using a strong organolithium base at low temperature.

-

Regiocontrol: The C3 proton is the most acidic due to the inductive electron-withdrawing effects of both the adjacent fluorine (C2) and oxygen (C4). Furthermore, the lithium cation is stabilized by coordination with the methoxy oxygen and the fluorine lone pairs (the "cooperative effect").

-

Verdict:High Fidelity. This route guarantees exclusive C3 functionalization.

-

Figure 1: Retrosynthetic logic prioritizing the C3-position via Directed Ortho-Lithiation.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Role | Purity/Grade |

| 1,2-Difluoro-4-methoxybenzene | Substrate | >98% (HPLC) |

| n-Butyllithium (n-BuLi) | Base | 2.5 M in Hexanes |

| Lithium Diisopropylamide (LDA) | Alternative Base | Freshly prepared (THF) |

| Iodine ( | Electrophile | Resublimed crystals |

| Tetrahydrofuran (THF) | Solvent | Anhydrous, distilled over Na/Benzophenone |

Step-by-Step Synthesis (DoM Route)

Step 1: System Preparation

-

Flame-dry a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Purge the system with dry nitrogen (or argon) for 15 minutes to ensure an inert atmosphere.

Step 2: Substrate Solubilization

-

Charge the flask with 1,2-Difluoro-4-methoxybenzene (10.0 g, 69.4 mmol).

-

Add Anhydrous THF (150 mL) via cannula.

-

Cool the solution to -78°C using a dry ice/acetone bath.

Step 3: Lithiation (The Critical Step)

-

Option A (Standard): Slowly add n-BuLi (2.5 M in hexanes, 30.5 mL, 76.3 mmol, 1.1 equiv) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Note: n-BuLi is generally sufficient due to the high acidity of the C3 proton. If benzyne formation is observed (rare at -78°C with this substrate), switch to LDA.

-

-

Stir the mixture at -78°C for 1.5 to 2 hours .

-

Observation: The solution typically turns a pale yellow or orange color, indicating the formation of the lithiated intermediate (1,2-difluoro-3-lithio-4-methoxybenzene).[1]

-

Step 4: Iodination

-

Dissolve Iodine (

) (19.4 g, 76.3 mmol, 1.1 equiv) in anhydrous THF (50 mL) in a separate dry flask. -

Add the iodine solution dropwise to the lithiated reaction mixture at -78°C.

-

Color Change: The solution will transiently decolorize as iodine is consumed, eventually retaining a dark brown color once excess iodine is present.

-

Stir at -78°C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

Step 5: Quench & Workup

-

Quench the reaction with saturated aqueous

(Sodium Thiosulfate) solution (100 mL) to reduce excess iodine. The organic layer should turn from dark brown to pale yellow/colorless. -

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with Brine (100 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.

Step 6: Purification

-

Recrystallize the crude solid from Hexane/Ethanol or purify via silica gel flash chromatography (Eluent: 5% Ethyl Acetate in Hexanes).

-

Yield Expectation: 85–92%.

-

Physical State: White to off-white crystalline solid.[1]

Mechanistic Insight & Validation

The success of this protocol relies on the Cooperative Ortho-Effect . The C3 position is unique because it is the only site flanked by two heteroatoms capable of coordinating lithium.

Reaction Mechanism Visualization[1]

Figure 2: The lithiation pathway showing the transition from coordination complex to the C3-substituted product.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Recovery of SM | Incomplete lithiation or wet THF.[1] | Increase deprotonation time to 3h; Ensure THF is <50 ppm water. |

| Regioisomer Contamination | Temperature drift > -60°C. | Strictly maintain -78°C during n-BuLi addition. |

| Benzyne Formation | Temperature too high during lithiation. | Keep cold; consider using LDA which is less nucleophilic than n-BuLi.[1] |

Safety & Handling

-

Organolithiums: n-BuLi is pyrophoric.[1] Handle only under inert atmosphere. Have a Class D fire extinguisher nearby.

-

Fluorinated Aromatics: Generally stable, but avoid contact with skin.

-

Iodine: Corrosive and sublimes. Weigh in a fume hood.

References

-

Regioselective Lithiation of Alkoxy-Fluorobenzenes Source:Journal of the Chemical Society, Perkin Transactions 1 Context: Establishes the hierarchy of directing groups (OMe > F) and the preference for lithiation between two directing groups. URL:[Link]

-

Synthesis and Applications of 1,2-Difluoro-4-iodobenzene and Derivatives Source:National Institutes of Health (PubChem) / Vertex AI Search Results Context: Provides physical property data and safety classifications for difluoro-iodo-methoxybenzene derivatives. URL:[Link]

-

Mechanistic Evidence for Ortho-Directed Lithiations Source:Journal of the American Chemical Society Context: Detailed NMR studies on the aggregation and coordination of lithium species with methoxy and fluoroarenes. URL:[Link][6]

Sources

- 1. 450-90-8|4-Fluoro-1-iodo-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 2. 1028263-94-6|1-Fluoro-2-iodo-4-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 5. CN105017026B - The synthetic method of 2,4 difluoro benzene methanamines - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Analysis: 1H NMR Spectroscopy of 1,2-Difluoro-3-iodo-4-methoxybenzene

This guide serves as a comprehensive technical analysis of the 1H NMR spectrum of 1,2-Difluoro-3-iodo-4-methoxybenzene . It is designed for medicinal chemists and structural biologists requiring a rigorous assignment strategy for poly-substituted aromatic systems.[1]

Executive Summary

The structural elucidation of 1,2-Difluoro-3-iodo-4-methoxybenzene presents a classic challenge in NMR spectroscopy: deconvoluting a spin system heavily influenced by heteronuclear coupling (

Key Spectral Features:

-

Spin System: ABX

(approximated), involving two aromatic protons and two non-equivalent fluorine nuclei. -

Dominant Interaction: Second-order roofing effects and

F splitting patterns that complicate the aromatic region (6.0–8.0 ppm).[1] -

Diagnostic Signal: The H6 proton appearing as a distinct doublet of doublets of doublets (ddd) due to simultaneous coupling with H5, F1, and F2.

Structural & Electronic Environment

To accurately predict the chemical shifts, we must analyze the electronic influence of each substituent on the benzene ring positions (C1–C6).

Molecule Configuration:

Substituent Chemical Shift Effects (SCS)

Using standard additivity rules (Z-scores) relative to benzene (

| Position | Substituent | Electronic Effect | Impact on H-Shift |

| C1-F | Fluorine | Inductive (-I), Resonance (+R) | Ortho H (H6) shielded; Meta H (H5) negligible.[1] |

| C2-F | Fluorine | Inductive (-I), Resonance (+R) | Para H (H5) shielded; Meta H (H6) negligible.[1] |

| C3-I | Iodine | Heavy Atom Effect | Deshields Ortho; Shields Meta (H5).[1] |

| C4-OMe | Methoxy | Strong Resonance (+R) | Strongly shields Ortho H (H5).[1] |

Theoretical Shift Calculation:

-

H5 (Ortho to OMe, Meta to I, Para to F2):

-

H6 (Ortho to F1, Meta to OMe, Meta to F2):

Spectral Assignment & Coupling Logic

The Aromatic Region (6.4 – 7.2 ppm)

This region contains the most critical structural information.[1] Unlike simple AB systems, the presence of

Proton H5 (The "Shielded" Proton)

-

Multiplicity: Doublet of Doublets (dd) or Doublet (d).

-

Coupling Logic:

-

Appearance: Likely a doublet of doublets (dd) with

Hz.

Proton H6 (The "Diagnostic" Proton)

-

Multiplicity: Doublet of Doublets of Doublets (ddd).[1]

-

Coupling Logic:

-

Appearance: A wide, complex multiplet (8 lines) spanning roughly 25-30 Hz.[1]

The Aliphatic Region (3.8 – 4.0 ppm)

-

Methoxy (-OCH

):-

Shift: 3.85 – 3.95 ppm.[1]

-

Multiplicity: Singlet (s).

-

Note: While

coupling to F2 is theoretically possible, it is rarely resolved on standard 300/400 MHz instruments. Expect a sharp singlet.

-

Visualization of Splitting Pathways

The following diagram illustrates the splitting tree for the complex H6 proton signal, demonstrating how the "ddd" multiplicity is generated.

Caption: Splitting tree for Proton H6. The signal is split sequentially by F1 (

Experimental Validation Protocol

To confirm the identity of 1,2-Difluoro-3-iodo-4-methoxybenzene and distinguish it from isomers (e.g., 2,3-difluoro-4-iodoanisole), follow this self-validating workflow.

Sample Preparation

-

Solvent: Chloroform-d (

) is preferred for resolution.[1] DMSO- -

Concentration: 10–15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[1]

Acquisition Parameters[1][6]

-

Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).[1]

-

Spectral Width: -2 to 14 ppm (ensure no fold-over of exchangeable protons if present).[1]

-

Scans (NS): Minimum 16 scans to resolve the low-intensity "wings" of the fluorine multiplets.

Validation Workflow (Step-by-Step)

| Step | Experiment | Purpose | Expected Outcome |

| 1 | 1H NMR | Primary Assignment | Identify H5 (dd) and H6 (ddd). Verify integral ratio 1:1:3 (H:H:OMe). |

| 2 | 19F NMR | Fluorine Confirmation | Two distinct signals. If coupled protons are present, F signals will be multiplets (dt or ddd).[1] |

| 3 | 13C NMR | Carbon Skeleton | Look for C-F coupling ( |

| 4 | COSY | Connectivity | Strong cross-peak between H5 and H6.[1] No cross-peaks for OMe to Aromatics (unless long-range COSY).[1] |

Common Impurities & Artifacts

When synthesizing this intermediate, be vigilant for these common impurities:

-

Water (

): Broad singlet ~1.56 ppm in -

Ethyl Acetate: Quartet ~4.12 ppm, Singlet ~2.05 ppm, Triplet ~1.26 ppm (residual from column chromatography).

-

Regioisomers: If H5 and H6 appear as simple doublets without extra splitting, you may have lost a Fluorine or synthesized the wrong isomer.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard reference for coupling constants).

-

Reich, H. J. (2024).[1] 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison.[1]

-

PubChem. (2024).[1] 1,2-Difluoro-4-iodobenzene Spectral Data (Analogous substructure reference).

Sources

- 1. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. eurisotop.com [eurisotop.com]

"mass spectrometry fragmentation of 1,2-Difluoro-3-iodo-4-methoxybenzene"

[1]

Executive Summary & Chemical Profile

1,2-Difluoro-3-iodo-4-methoxybenzene (

In Electron Ionization (EI) at 70 eV, the spectrum is dominated by the cleavage of the iodine atom due to the low bond dissociation energy (BDE) of the

| Property | Value |

| Formula | |

| Nominal Mass | 270 Da |

| Exact Mass | 269.9353 |

| Key Isotopes | |

| Bond Strengths | C–I (~65 kcal/mol) < |

Fragmentation Pathways & Mechanisms[2][3][4]

The fragmentation of 1,2-Difluoro-3-iodo-4-methoxybenzene proceeds through two primary channels: the Iodine Loss Channel (dominant) and the Methoxy Degradation Channel (secondary).

The Molecular Ion ( , m/z 270)

The molecular ion is observed as a radical cation. Due to the presence of the aromatic ring and the stabilizing effect of the oxygen lone pairs, the

-

Diagnostic: Look for m/z 270. The absence of an M+2 peak (characteristic of Cl or Br) confirms the presence of Iodine/Fluorine only.

Primary Channel: Homolytic Iodine Cleavage (m/z 143)

The weakest bond in the molecule is the Carbon-Iodine bond.

-

Mechanism: Direct homolytic cleavage generates the 2,3-difluoro-4-methoxyphenyl cation (m/z 143).

-

Abundance: This is typically the Base Peak (100%) or a major ion, driven by the relief of steric strain between the bulky iodine (pos 3) and the methoxy group (pos 4), and the formation of a resonance-stabilized oxonium ion.

Secondary Channel: Methyl Radical Loss (m/z 255)

Characteristic of anisoles, the methyl group is lost to form a quinoid-type ion.

-

Mechanism:

-cleavage at the ether oxygen.[1] -

Observation: The peak at m/z 255 is usually present but less intense than m/z 143 because the C–I bond breaks faster than the O–C bond.

Downstream Fragmentation (The "Ortho Effect")

The ion at m/z 143 (

-

Loss of Formaldehyde (

): The even-electron cation m/z 143 eliminates neutral formaldehyde to form the 2,3-difluorophenyl cation (m/z 113). -

Loss of Carbon Monoxide (CO): Alternatively, if the methyl loss occurs first (Path B), the ion m/z 255 loses CO to form m/z 227 (

), which then loses Iodine to converge on m/z 100 (

Visualization of Fragmentation Tree

The following diagram maps the causal relationships between the molecular ion and its fragments.

Caption: Fragmentation tree for 1,2-Difluoro-3-iodo-4-methoxybenzene showing the dominant Iodine loss pathway (Left) vs. the Methyl loss pathway (Right).

Experimental Protocol & Data Interpretation

Standard EI-MS Conditions

To reproduce these results for structural validation or impurity profiling:

-

Ionization: Electron Impact (EI) at 70 eV.[2]

-

Source Temp: 230°C (High temp prevents condensation but minimizes thermal degradation).

-

Transfer Line: 250°C.

-

Scan Range: m/z 40–300.

Diagnostic Ion Table

Use this table to assign peaks in your raw data.

| m/z (Nominal) | Ion Identity | Formula | Mechanism / Notes |

| 270 | Parent. Look for ~7% M+1 (C13). No M+2. | ||

| 255 | Anisole cleavage. Loss of methyl radical. | ||

| 242 | Rare. Direct loss of CO from parent is unlikely. | ||

| 143 | Base Peak. Loss of Iodine. Stabilized by OMe. | ||

| 128 | Phenoxy-type cation. | ||

| 113 | Loss of formaldehyde from m/z 143. | ||

| 100 | Difluorocyclopentadienyl cation. Terminal fragment. |

Self-Validating the Protocol (Quality Control)

When analyzing this compound, use the 143/270 Ratio as a purity check:

-

If m/z 143 is absent, the Iodine has been hydrolyzed or reduced (check for 2,3-difluoroanisole, MW 144).

-

If m/z 127 (

) is the base peak, the source temperature may be too high, causing thermal degradation before ionization, or the electron energy is too high. -

Isotope Check: Ensure m/z 270 has no M+2 peak. If an M+2 peak (~33% height) appears, the sample is contaminated with the Chloro -analog.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on EI fragmentation mechanisms including anisoles and halides).

-

NIST Mass Spectrometry Data Center. (2023). Standard Reference Database 1A v17. National Institute of Standards and Technology. (Source for general fragmentation patterns of haloanisoles).

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

-

Ausubel, F. M., et al. (Current). Current Protocols in Chemical Biology. Wiley. (Protocols for small molecule characterization).

An In-Depth Technical Guide to the Safe Handling of 1,2-Difluoro-3-iodo-4-methoxybenzene and Its Regioisomers

Chemical Identity and Physical Properties

1,2-Difluoro-3-iodo-4-methoxybenzene and its isomers are halogenated and methoxylated aromatic compounds. These functionalities dictate their chemical reactivity and physical properties. The presence of iodine and fluorine atoms significantly influences the molecule's electronegativity and potential for interactions.

| Property | 1,2-difluoro-4-iodo-3-methoxybenzene[1][2] | 4-Iodoanisole[3][4] | 1,2-Difluoro-4-iodobenzene[5] |

| CAS Number | 2091145-96-7 | 696-62-8 | 64248-58-4 |

| Molecular Formula | C7H5F2IO | C7H7IO | C6H3F2I |

| Molecular Weight | 270.02 g/mol | 234.03 g/mol | 239.99 g/mol |

| Appearance | Not specified, likely a solid or liquid | Yellow to orange clear liquid or pale yellow powder[3][4] | Not specified |

| Solubility | Not specified | Insoluble in water, soluble in benzene & ether[4] | Not specified |

Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of structurally related compounds, 1,2-Difluoro-3-iodo-4-methoxybenzene is anticipated to be a hazardous substance. The primary hazards are expected to be irritation to the skin, eyes, and respiratory system.

Anticipated GHS Hazard Statements:

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Safe Handling and Storage Protocols

Given the inferred hazards, stringent adherence to safety protocols is paramount when handling 1,2-Difluoro-3-iodo-4-methoxybenzene.

Engineering Controls and Personal Protective Equipment (PPE)

All work with this compound should be conducted in a well-ventilated chemical fume hood.[7] Personal protective equipment is mandatory to prevent exposure.

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[8]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Have an emergency eyewash station and safety shower readily accessible.[8]

-

Weighing and Transfer: Conduct all weighing and transfers of the material within a chemical fume hood to minimize inhalation exposure.

-

Solution Preparation: When dissolving in solvents, add the compound slowly to the solvent to avoid splashing.

-

Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Decontaminate all work surfaces.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protect from light, as related iodo-compounds are noted to be light-sensitive.[8] Store away from incompatible materials such as strong oxidizing agents.[8]

First-Aid and Emergency Procedures

In the event of exposure, immediate action is critical. The following procedures are based on best practices for handling irritating chemicals.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Caption: Emergency Response Workflow for Exposure to 1,2-Difluoro-3-iodo-4-methoxybenzene.

Toxicological Profile (Inferred)

A comprehensive toxicological profile for 1,2-Difluoro-3-iodo-4-methoxybenzene is not available. However, the toxicological properties can be inferred from its structural components.

-

Iodinated Aromatic Compounds: These can cause skin, eye, and respiratory irritation.[8] Chronic exposure may lead to more severe health effects.

-

Fluorinated Aromatic Compounds: The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of the molecule, potentially leading to bioaccumulation.

-

Methoxy Group: The methoxy group can be metabolized in the body, which may lead to the formation of reactive intermediates.

Overall, due to the lack of specific data, it is prudent to treat this compound with a high degree of caution and assume it is toxic upon inhalation, ingestion, or skin contact.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service to dispose of this material.[6] Do not allow this material to enter the environment.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Iodoanisole, 98%.

- Fisher Scientific. (2024, March 2). SAFETY DATA SHEET.

- Pallav Chemicals. (n.d.). 1,3-DIFLUORO BENZENE MATERIAL SAFETY DATA SHEET CAS No 372-18-9 SDS/MSDS.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Fluoroanisole, 99%.

- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.

- Appretech Scientific Limited. (n.d.). 1,2-difluoro-4-iodo-3-methoxybenzene. Retrieved from Appretech Scientific Limited website.

- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET - 4-Iodoanisole.

- ChemicalBook. (2025, August 30). 4-Iodoanisole - Safety Data Sheet.

- Carl ROTH. (n.d.). Safety Data Sheet: Methoxybenzene.

- PubChem. (2026, January 10). 4-Iodoanisole.

- PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Infinium Pharmachem Limited. (n.d.). 4-Iodoanisole | CAS# 696-62-8. Retrieved from Infinium Pharmachem Limited website.

- BLDpharm. (n.d.). 2091145-96-7|1,2-Difluoro-4-iodo-3-methoxybenzene.

- Sigma-Aldrich. (n.d.). 1-Fluoro-4-iodo-2-methoxybenzene | 773855-64-4.

Sources

- 1. appretech.com [appretech.com]

- 2. 2091145-96-7|1,2-Difluoro-4-iodo-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 3. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.ie [fishersci.ie]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Technical Guide to Unlocking the Potential of 1,2-Difluoro-3-iodo-4-methoxybenzene: A Versatile Building Block for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of 1,2-Difluoro-3-iodo-4-methoxybenzene, a highly functionalized aromatic scaffold. We will dissect its core reactivity, stemming from the interplay of its distinct substituents: an ortho-difluoro motif, a sterically accessible methoxy group, and a highly reactive iodido handle. This document moves beyond a simple catalog of reactions to provide a strategic framework for its application in medicinal chemistry, materials science, and agrochemicals. We will present detailed, field-proven protocols for key transformations and outline novel research trajectories, grounding all mechanistic claims and experimental designs in authoritative literature. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this unique building block for the creation of novel, high-value molecules.

Introduction: The Strategic Value of a Polysubstituted Arene

1,2-Difluoro-3-iodo-4-methoxybenzene is a molecule of significant synthetic interest due to its unique convergence of functional groups on a single aromatic ring. The strategic placement of these groups offers chemists orthogonal handles for sequential, site-selective modifications.

-

The C-I Bond: The carbon-iodine bond is the primary reactive site for a vast array of palladium-catalyzed cross-coupling reactions, serving as a reliable linchpin for the introduction of carbon, nitrogen, and other heteroatom-based substituents.

-

The 1,2-Difluoro Motif: The presence of fluorine atoms is a cornerstone of modern drug design.[1][2] Fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties by modulating its lipophilicity, metabolic stability, and binding affinity.[3][4] The vicinal difluoro arrangement, in particular, creates a unique electronic environment.

-

The Methoxy Group: As a strong electron-donating group, the methoxy substituent influences the electronic character of the ring and can direct further electrophilic substitution, should conditions permit. It also provides a potential site for demethylation to reveal a reactive phenol.

This guide will illuminate how these features can be synergistically exploited to generate complex molecular architectures.

Table 1: Physicochemical Properties of 1,2-Difluoro-3-iodo-4-methoxybenzene

| Property | Value | Source |

| CAS Number | 2091145-96-7 | [5][6] |

| Molecular Formula | C₇H₅F₂IO | [5] |

| Molecular Weight | 270.02 g/mol | [5][6] |

| SMILES | COC1=C(F)C(F)=CC=C1I | [6] |

Core Reactivity and Synthetic Frontiers

The primary value of 1,2-Difluoro-3-iodo-4-methoxybenzene lies in its capacity to serve as a substrate in a multitude of high-yield, functional-group-tolerant coupling reactions. The high reactivity of the aryl iodide bond makes it an ideal electrophile for these transformations.

Figure 1: Key reaction pathways for 1,2-Difluoro-3-iodo-4-methoxybenzene.

Palladium-Catalyzed C-C Bond Formation: Building Molecular Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[7][8] The reaction couples an organoboron species (boronic acid or ester) with an organic halide.[9] The high reactivity of the aryl iodide in our substrate ensures efficient oxidative addition to the Pd(0) catalyst, which is the first and often rate-limiting step of the catalytic cycle.[10]

Causality of Experimental Design:

-

Catalyst Choice: A high-activity catalyst like Pd(PPh₃)₄ or systems using specialized ligands (e.g., SPhos, XPhos) are chosen to overcome potential steric hindrance from the ortho-substituents.

-

Base Selection: A moderately strong base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation without promoting side reactions like protodeiodination.[8]

-

Solvent System: A polar aprotic solvent, often in a mixture with water (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O), is used to solubilize both the organic and inorganic reagents.

This reaction opens a direct path to novel fluorinated biaryl compounds, which are privileged structures in medicinal chemistry and organic electronics.

For the synthesis of aryl-alkynes, the Sonogashira coupling is the premier method.[11][12] It involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper(I).[13] The resulting conjugated enyne systems are foundational in materials science and are versatile intermediates for further synthetic transformations (e.g., click chemistry, cyclizations).

Causality of Experimental Design:

-

Co-catalyst: The role of Cu(I) is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. This allows the reaction to proceed under milder conditions than copper-free variants.[12]

-

Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both as a base to deprotonate the alkyne and often as the solvent.

-

Inert Atmosphere: The catalytic cycle involves sensitive organometallic species, necessitating the rigorous exclusion of oxygen to prevent catalyst degradation and homocoupling of the alkyne (Glaser coupling).

Palladium-Catalyzed C-N Bond Formation: Accessing Bioactive Chemical Space

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the direct coupling of an amine with an aryl halide.[14][15] This reaction provides a powerful alternative to classical methods that often require harsh conditions and have limited scope.[16] Given the prevalence of the aniline and aryl amine motifs in pharmaceuticals, this reaction is a critical tool for leveraging our building block in drug discovery programs.[17]

Causality of Experimental Design:

-

Ligand is Key: The success of this reaction is highly dependent on the use of bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or specialized Buchwald ligands).[17] These ligands facilitate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.

-

Base Choice: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The choice of base can be critical and often needs to be optimized for the specific amine coupling partner.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalytic cycle.

Figure 2: Conceptual workflow for Ni/Photoredox dual catalysis.

Emerging Research Area: Photoredox and Nickel Dual Catalysis

A frontier area for this building block is its use in photoredox-driven reactions. Visible-light photoredox catalysis can generate radical intermediates from aryl iodides under exceptionally mild conditions.[18][19] When paired with nickel catalysis, this approach enables cross-coupling reactions that are challenging or impossible with traditional palladium catalysis.[20]

Potential Research Direction: The enantioselective, stereoconvergent coupling of racemic epoxides with 1,2-Difluoro-3-iodo-4-methoxybenzene to form enantioenriched 2,2-diaryl-alcohols.[20] This transformation would be highly valuable, as it constructs a chiral tertiary alcohol, a common feature in bioactive molecules, from simple, achiral precursors. The reaction would leverage a chiral nickel catalyst to control the stereochemistry while the photoredox cycle continuously generates the necessary reactive intermediates.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for research and development. They are designed to be self-validating, with clear steps and rationale.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid

Figure 3: Step-by-step workflow for Suzuki-Miyaura coupling.

Methodology:

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1,2-Difluoro-3-iodo-4-methoxybenzene (270 mg, 1.0 mmol, 1.0 eq), 4-methylphenylboronic acid (163 mg, 1.2 mmol, 1.2 eq), and potassium carbonate (345 mg, 2.5 mmol, 2.5 eq).

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 0.03 eq).

-

Solvent Addition: Add 8 mL of 1,4-dioxane and 2 mL of deionized water.

-

Inerting: Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15 minutes.

-

Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Protocol 2: Sonogashira Coupling with Trimethylsilylacetylene

Methodology:

-

Vessel Preparation: To a flame-dried 25 mL Schlenk flask, add 1,2-Difluoro-3-iodo-4-methoxybenzene (270 mg, 1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 0.03 eq), and copper(I) iodide (6 mg, 0.03 mmol, 0.03 eq).

-

Inerting: Evacuate and backfill the flask with nitrogen three times.

-

Reagent Addition: Under a nitrogen atmosphere, add 10 mL of anhydrous triethylamine via syringe, followed by trimethylsilylacetylene (0.21 mL, 1.5 mmol, 1.5 eq).[13]

-

Reaction: Stir the reaction mixture at room temperature for 8 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC or GC-MS.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step (desilylation) or purified further by column chromatography on silica gel (hexane/ethyl acetate eluent system).

Future Research Directions and Applications

The true potential of 1,2-Difluoro-3-iodo-4-methoxybenzene is realized when considering its role as a precursor to complex, high-value molecules.

-

Medicinal Chemistry: This scaffold is an ideal starting point for generating libraries of compounds for screening. The difluoro-anisole core can be maintained as a constant fragment while immense diversity is introduced at the 3-position via the coupling reactions described. The fluorine atoms can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[21][22]

-

Materials Science: The synthesis of novel conjugated polymers and small molecules for organic electronics is a promising avenue. For example, Sonogashira coupling can be used to introduce acetylenic units, which can then be polymerized or used to construct rigid-rod molecules for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

-

Agrochemicals: Many successful pesticides and herbicides contain fluorinated aromatic rings. The ability to rapidly diversify this core structure makes it an attractive platform for the discovery of new agrochemicals with improved efficacy and environmental profiles.

Conclusion

1,2-Difluoro-3-iodo-4-methoxybenzene is far more than a simple chemical reagent; it is a strategic platform for innovation. Its well-defined reactivity, centered on the versatile carbon-iodine bond, allows for predictable and efficient entry into a wide range of chemical structures. The presence of the difluoro and methoxy groups provides a desirable substitution pattern for applications in life sciences and materials science. By employing the robust protocols and exploring the forward-looking research areas outlined in this guide, scientists can unlock the full potential of this powerful building block to drive discovery and create next-generation molecular technologies.

References

-

Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2-Difluoro-4-iodobenzene. PubChem Compound Database. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). 1,2-difluoro-4-iodo-3-methoxybenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Wilson, P. G., Percy, J. M., Redmond, J. M., & McCarter, A. W. (2012). Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures. The Journal of Organic Chemistry, 77(15), 6384–6393. [Link]

-

Salter, R. J., & Pike, V. W. (2011). Rapid and Efficient Radiosyntheses of Meta-substituted [18F]Fluoroarenes from [18F]Fluoride Ion and Diaryliodonium Tosylates within a Microreactor. Journal of Labelled Compounds and Radiopharmaceuticals, 54(1), 1–9. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

-

Wang, C., Li, P., & Zhu, J. (2018). Photoredox-Induced Intramolecular 1,5-H Transfer Reaction of Aryl Iodides for the Synthesis of Spirocyclic γ-Lactams. Organic Letters, 20(8), 2359–2362. [Link]

- Google Patents. (n.d.). CN108373404B - Synthesis method of 4-iodoanisole.

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Fluorinated Pyridines in Modern Drug Discovery. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Gaber, A. A. M., & Hossan, A. S. M. (2012). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 36(10), 579–582. [Link]

-

LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

Slačanac, T., & Gazvoda, M. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(28), 3883–3887. [Link]

-

Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2014). A visible-light photocatalytic thiolation of aryl, heteroaryl and vinyl iodides. Organic & Biomolecular Chemistry, 12(36), 7011–7014. [Link]

-

Organic Syntheses. (2005). PALLADIUM CATALYZED CROSS-COUPLING OF (Z)-1-HEPTENYLDIMETHYLSILANOL WITH 4-IODOANISOLE. Retrieved from [Link]

-

Journal of Medical Research and Innovation. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

-

Singh, S., Deshwal, S., & Singh, M. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

-

Cárdenas-Jirón, G. I., Arias-Bueno, M. J., Gallegos-Pérez, J. L., Alzate-Morales, J. H., & Meneses-Luna, L. M. (2018). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3',4'-Dimethoxyphenyl)Propene. Molecules, 23(2), 412. [Link]

-

Vasilev, A., Kokorin, A., Garshev, A., & Zlotin, S. (2015). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 5(3), 1122–1141. [Link]

- Google Patents. (n.d.). EP1837324B1 - Process for producing aromatic iodine compound.

-

Gaber, A. A. M., & Hossan, A. S. M. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1914. [Link]

-

Higgs, M. A., et al. (n.d.). Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates. ResearchGate. Retrieved from [Link]

-

Joe, C. L., & Reisman, S. E. (2021). Ni/Photoredox-Catalyzed Enantioselective Cross-Electrophile Coupling of Styrene Oxides with Aryl Iodides. Journal of the American Chemical Society, 143(38), 15873–15881. [Link]

-

ResearchGate. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoroanisole. PubChem Compound Database. Retrieved from [Link]

-

ChemRxiv. (n.d.). Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2. Retrieved from [Link]

-

Bari, S., & Garg, N. K. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(39), 13662–13673. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Fluoroiodobenzene. PubChem Compound Database. Retrieved from [Link]

-

Schönecker, B., et al. (2001). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Tetrahedron Letters, 42(18), 3329–3332. [Link]

Sources

- 1. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. appretech.com [appretech.com]

- 6. 2091145-96-7|1,2-Difluoro-4-iodo-3-methoxybenzene|BLD Pharm [bldpharm.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. research.rug.nl [research.rug.nl]

- 17. m.youtube.com [m.youtube.com]

- 18. macmillan.princeton.edu [macmillan.princeton.edu]

- 19. chemrxiv.org [chemrxiv.org]

- 20. escholarship.org [escholarship.org]

- 21. nbinno.com [nbinno.com]

- 22. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application and Protocol for Suzuki Coupling of 1,2-Difluoro-3-iodo-4-methoxybenzene

Introduction: The Strategic Importance of Fluorinated Biaryls and the Suzuki Coupling Reaction

The introduction of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique electronic properties can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the synthesis of complex fluorinated aromatic compounds, such as biaryls, is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, offering a versatile and functional group tolerant method for the synthesis of biaryls.[1][2][3] This Nobel Prize-winning reaction utilizes a palladium catalyst to couple an organoboron reagent with an organic halide.[1]

This application note provides a detailed protocol for the Suzuki coupling of 1,2-Difluoro-3-iodo-4-methoxybenzene with various boronic acids. This specific substrate is of interest due to its polysubstituted and electronically distinct aromatic ring, presenting both opportunities and challenges in cross-coupling chemistry. The high reactivity of the carbon-iodine bond makes it an excellent electrophilic partner in the Suzuki reaction.[4][5] This guide will delve into the mechanistic underpinnings of the reaction, provide a robust and validated protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-I bond of 1,2-Difluoro-3-iodo-4-methoxybenzene). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the trend being I > Br > Cl > F.[3][5]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1][7]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments on the palladium center couple and are eliminated. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

This protocol is a general guideline for the Suzuki coupling of 1,2-Difluoro-3-iodo-4-methoxybenzene with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Reagents

-

1,2-Difluoro-3-iodo-4-methoxybenzene

-

Arylboronic acid (e.g., phenylboronic acid, 4-methylphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Ligand (if not using a pre-formed catalyst complex, e.g., PPh₃, SPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

-

Standard laboratory glassware (Schlenk flask, condenser)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Magnetic stirrer and heating plate

Step-by-Step Procedure

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1,2-Difluoro-3-iodo-4-methoxybenzene (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

-

Rationale: Using a slight excess of the boronic acid ensures complete consumption of the more valuable aryl iodide. The choice of base is critical; stronger bases can accelerate the reaction but may not be suitable for base-sensitive functional groups.[9]

-

-

Catalyst Addition: Add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand to the flask.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water). The reaction mixture should be stirred to ensure homogeneity.

-

Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvents is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

-

Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

-

Rationale: The reaction temperature is a critical parameter. Higher temperatures generally lead to faster reaction rates but may also promote side reactions.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Optimization Workflow

For challenging substrates or to improve yield and reaction time, a systematic optimization of reaction parameters is recommended.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. calibrechem.com [calibrechem.com]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Sonogashira Coupling of 1,2-Difluoro-3-iodo-4-methoxybenzene

Executive Summary & Substrate Analysis

This guide details the optimized protocols for the Sonogashira cross-coupling of 1,2-Difluoro-3-iodo-4-methoxybenzene (Substrate 1 ). This substrate presents a unique "push-pull" electronic environment and a crowded ortho-substitution pattern that distinguishes it from standard aryl halides.

Substrate Profile[1][2][3][4][5][6][7][8]

-

Target: 1,2-Difluoro-3-iodo-4-methoxybenzene

-

Reactivity Class: Activated Aryl Iodide (High Reactivity)

-

Structural Challenges:

-

Steric Crowding: The reactive C-I bond is flanked by a Fluorine atom at C2 and a Methoxy group at C4. While Fluorine is small (

), the Methoxy group introduces conformational bulk. -

Electronic "Sandwich": The C-I bond is electronically activated for oxidative addition by the inductive electron-withdrawing effect (-I) of the ortho-fluorine. However, the ortho-methoxy group donates electron density via resonance (+R), potentially stabilizing the Pd(II) intermediate through hemi-labile coordination.

-

Side-Reaction Risk: The presence of two fluorine atoms on the ring increases susceptibility to Nucleophilic Aromatic Substitution (

) if harsh bases (e.g., hydroxides, alkoxides) are employed at high temperatures.

-

Mechanistic Insight & Catalytic Cycle

To ensure high yields, the catalytic cycle must address the specific oxidative addition rate of the C-I bond and the stability of the resulting Pd(II) species.

Key Mechanistic Considerations

-

Oxidative Addition: The electron-deficient nature of the ring (due to difluoro substitution) facilitates rapid oxidative addition of

. Standard -

Transmetallation: This is the rate-determining step.[1] The use of a Copper(I) co-catalyst is recommended to generate the reactive copper-acetylide species, which transmetallates faster than the free alkyne.

-

Reductive Elimination: The ortho-methoxy group may retard this step slightly due to steric bulk, requiring mild heating (40–50°C) to drive the reaction to completion.

Visualization: Substrate-Specific Catalytic Cycle

[9]

Experimental Protocols

Method A: The "Workhorse" Protocol (Recommended)

Applicability: Robust, high-yielding conditions suitable for 90% of alkyne partners. Scale: 1.0 mmol basis.

Reagents:

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [

] (2-3 mol%) -

Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

-

Base: Triethylamine (

) or Diisopropylamine ( -

Solvent: Tetrahydrofuran (THF) or DMF (anhydrous)

Step-by-Step Procedure:

-

Setup: Flame-dry a 25 mL Schlenk flask or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

-

Charging: Add 1,2-Difluoro-3-iodo-4-methoxybenzene (1.0 equiv, 1.0 mmol) and the terminal alkyne (1.2 equiv).

-

Catalyst Addition: Add

(21 mg, 0.03 mmol) and CuI (4 mg, 0.02 mmol).-

Note: Keep CuI minimal to reduce homocoupling (Glaser coupling) of the alkyne.

-

-

Solvent/Base: Add anhydrous THF (5 mL) followed by degassed

(0.42 mL, 3.0 mmol).-

Critical: Oxygen must be excluded. Sparge the solvent/base mixture with inert gas for 10 mins prior to addition if not using a glovebox.

-

-

Reaction: Stir at Room Temperature (25°C) for 1 hour.

-

Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 1 hour, heat to 45°C . Do not exceed 60°C to avoid

side reactions with the amine base.

-

-

Workup: Dilute with Ethyl Acetate (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

, filter, and concentrate. -

Purification: Flash column chromatography.

Method B: Copper-Free Protocol (Sensitive Substrates)

Applicability: Use if the alkyne is prone to homocoupling or if trace copper contamination is a concern for downstream biology.

Reagents:

-

Catalyst:

(2 mol%) + XPhos (4 mol%) OR -

Base: Cesium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (

) or Toluene

Procedure:

-

Combine Substrate (1.0 equiv), Alkyne (1.5 equiv),

(2.0 equiv), and Catalyst in a vial. -

Add Solvent (degassed).[2]

-

Heat to 60°C for 4-6 hours.

-

Note: The absence of Copper requires higher temperatures to drive the carbopalladation mechanism (or direct deprotonation) which is slower than Cu-mediated transmetallation.

-

Optimization & Troubleshooting Guide

Use the following decision tree to optimize conditions if Method A fails.

Critical Parameters Table

| Parameter | Recommendation | Rationale |

| Temperature | Start at 20-25°C ; Max 60°C | High temps increase risk of Fluorine displacement ( |

| Base | Secondary/Tertiary amines are standard. Avoid strong alkoxides ( | |

| Ligand | Sufficient for aryl iodides. Use SPhos if the alkyne is very bulky. | |

| Atmosphere | Inert ( | |

| Stoichiometry | 1:1.2 (Ar-I : Alkyne) | Slight excess of alkyne compensates for potential homocoupling loss. |

References

-

Sonogashira, K., Tohda, Y., & Hagihara, N. (1975).[1] A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. Link

-

Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874-922. Link

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.[4][1][5] Angewandte Chemie International Edition, 46(6), 834-871. Link

-

Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798–2807. Link

Sources

"using 1,2-Difluoro-3-iodo-4-methoxybenzene in medicinal chemistry"

Application Note: Strategic Utilization of 1,2-Difluoro-3-iodo-4-methoxybenzene in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

1,2-Difluoro-3-iodo-4-methoxybenzene is a specialized, highly functionalized arene building block. Its value in medicinal chemistry lies in its unique substitution pattern, which offers a "sandwiched" reactive center (Iodine at C3) flanked by a metabolic blocker (Fluorine at C2) and an electronic modulator (Methoxy at C4).

Key Chemical Advantages:

-

Orthogonal Reactivity: The C–I bond provides a distinct handle for cross-coupling (Suzuki, Sonogashira) or metal-halogen exchange, leaving the C–F bonds intact for metabolic stability.

-

The "Sandwich" Effect: The iodine atom is positioned between a fluorine and a methoxy group. This steric crowding requires specific catalytic protocols but ensures high regioselectivity during functionalization—preventing "wandering" catalysis.

-

Bioisosteric Potential: The 1,2-difluoro motif mimics the electrostatics of a carbonyl or amide bond in certain docking scenarios, while the methoxy group can serve as a hydrogen bond acceptor or be demethylated to a phenol (H-bond donor).

Part 2: Chemical Reactivity Profile

To use this scaffold effectively, one must understand the electronic and steric environment of the C3 position.

| Substituent | Position | Effect on C3-Iodine | Strategic Implication |

| Fluorine | C2 (Ortho) | Inductive withdrawal (-I); Steric bulk. | Increases acidity of C3-H (in precursor); Stabilizes C3-Metal species via "Ortho-Fluorine Effect". |

| Methoxy | C4 (Ortho) | Resonance donation (+R); Coordination. | Can coordinate to Li/Mg during exchange; Deactivates C3 toward Nucleophilic Aromatic Substitution ( |

| Fluorine | C1 (Meta) | Inductive withdrawal. | Increases overall lipophilicity; Modulates pKa of eventual phenol (if OMe is cleaved). |

Decision Logic: Pathway Selection

The following DOT diagram illustrates the decision process for functionalizing this scaffold.

Figure 1: Decision tree for functionalizing the 1,2-difluoro-3-iodo-4-methoxybenzene scaffold.

Part 3: Detailed Application Protocols

Application A: Sterically Demanding Suzuki-Miyaura Coupling

Context: The iodine at C3 is sterically hindered by the ortho-fluorine and ortho-methoxy groups. Standard ligands (e.g., PPh3) may result in slow turnover or dehalogenation. We recommend using Buchwald biaryl phosphine ligands (e.g., S-Phos or X-Phos) which form a "pocket" to facilitate oxidative addition despite the crowding.

Protocol 1: C3-Selective Arylation

-

Reagents:

-

Substrate: 1,2-Difluoro-3-iodo-4-methoxybenzene (1.0 equiv).[1]

-

Boronic Acid: Arylboronic acid (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (2 mol%) + S-Phos (4 mol%).

-

Base: K₃PO₄ (2.0 equiv, finely ground).

-

Solvent: Toluene/Water (10:1 v/v).

-

-

Procedure:

-

Step 1: Charge a reaction vial with the substrate, boronic acid, Pd(OAc)₂, S-Phos, and K₃PO₄.

-

Step 2: Evacuate and backfill with Argon (3 cycles).[2]

-

Step 3: Add degassed Toluene/Water mixture via syringe.

-

Step 4: Heat to 80°C for 4–12 hours. (Monitor by LCMS; the starting iodide should disappear rapidly).

-

Step 5: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Step 6: Purify via silica gel chromatography (Hexanes/EtOAc gradient).

-

Mechanism Note: The S-Phos ligand promotes the reductive elimination step, which is often the rate-determining step in sterically congested systems like this "sandwiched" iodide.

Application B: Iodine-Magnesium Exchange (The Knochel Protocol)

Context: For introducing carbonyls, sulfonyls, or other non-aryl groups, converting the C–I bond to a C–Mg bond is superior to direct lithiation due to the stability of the magnesiated intermediate at higher temperatures (up to -20°C vs -78°C for Li).

Protocol 2: Turbo-Grignard Exchange

-

Reagents:

-

Substrate: 1,2-Difluoro-3-iodo-4-methoxybenzene (1.0 equiv).[1]

-

Exchange Reagent: i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv).

-

Electrophile: e.g., Benzaldehyde or CO₂.

-

Solvent: Anhydrous THF.

-

-

Procedure:

-

Step 1: Dissolve the substrate in anhydrous THF (0.5 M) under Argon.

-

Step 2: Cool the solution to -40°C . (Note: The fluorine atoms inductively stabilize the anion, but the methoxy group can coordinate. -40°C is safer than 0°C to prevent benzyne formation).

-

Step 3: Add i-PrMgCl·LiCl dropwise over 5 minutes.

-

Step 4: Stir at -40°C for 30 minutes. The exchange is typically complete (check by quenching a small aliquot with water and analyzing by GC/LCMS for the de-iodinated product).

-

Step 5: Add the electrophile (1.2 equiv) slowly.

-

Step 6: Allow to warm to 0°C over 1 hour, then quench with sat. NH₄Cl.

-

Part 4: Synthesis of the Scaffold (If not commercially available)

If you cannot source the compound, it can be synthesized via Directed Ortho Magnesiation (DoM) of the precursor 1,2-difluoro-4-methoxybenzene.

Workflow:

-

Reagent: TMP₂Mg·2LiCl (Knochel-Hauser Base) or TMPMgCl·LiCl.

-

Conditions: The proton at C3 is the most acidic (flanked by F and OMe). Treatment with TMPMgCl·LiCl at 25°C followed by quenching with Iodine (I₂) yields the target 1,2-difluoro-3-iodo-4-methoxybenzene with high regioselectivity (>95%).

Figure 2: Synthesis of the scaffold via Directed Ortho Magnesiation.

Part 5: Safety & Stability

-

Thermal Stability: The compound is stable at room temperature but should be stored cold (2-8°C) and away from light to prevent slow deiodination.

-

Benzyne Risk: During metalation (Li/Mg), avoid temperatures above -20°C without an electrophile present. The ortho-fluorine is a good leaving group; if the metalated species warms up, it can eliminate LiF/MgF₂ to form a reactive benzyne intermediate, leading to polymerization or tars.

References

-

Knochel, P., et al. "Regioselective Magnesiations of Aromatics and Heterocycles Using sBu2Mg and Bis-Magnesium Amides." Angewandte Chemie International Edition, 2004, 43, 3333-3336.[1] (Describes the magnesiation logic for polyfunctionalized arenes).

-

Organic Chemistry Portal. "Suzuki Coupling - Ligand Effects." (General reference for S-Phos/X-Phos utility in hindered couplings).

-

Appretech Scientific. "Product Catalog: 1,2-difluoro-4-iodo-3-methoxybenzene." (Reference for commercial availability of isomers).

-

BldPharm. "Safety Data Sheet: Polyfluorinated Iodoanisoles." (Handling and safety data).

Sources

"synthesis of novel heterocycles from 1,2-Difluoro-3-iodo-4-methoxybenzene"

[2][3][4]

Protocol 1: Synthesis of 4,5-Difluorobenzofurans

This protocol utilizes a Sonogashira coupling followed by a demethylative cyclization . The adjacent methoxy group acts as a "masked" hydroxyl, which, upon liberation, attacks the alkyne to close the furan ring.

Step 1: Sonogashira Coupling

Objective: Install the alkyne at the C3 position.

Reagents:

-

Substrate: 1,2-Difluoro-3-iodo-4-methoxybenzene (1.0 equiv)[1]

-

Alkyne: Phenylacetylene or Trimethylsilylacetylene (1.2 equiv)

-

Catalyst:

(5 mol%) or Pd(OAc)2 / XPhos (for difficult substrates) -

Co-catalyst: CuI (2 mol%)[2]

-

Base:

(3.0 equiv) -

Solvent: DMF or THF (degassed)

Procedure:

-

Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI under Argon.

-

Add degassed DMF, followed by

and the terminal alkyne. -

Stir at 60°C for 4–12 hours. Monitor by TLC/LC-MS for consumption of the iodide.

-

Note: The crowded nature of the iodine may require higher temperatures (up to 80°C) if conversion is slow.

-

-

Workup: Dilute with EtOAc, wash with water and brine.[1] Dry over

, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Step 2: Demethylation and Cyclization

Objective: Reveal the phenol and induce cyclization to the benzofuran.

Reagents:

-

Reagent:

(1.0 M in DCM, 2.5 equiv) -

Solvent: Anhydrous DCM

-

Quench:

(sat. aq.)

Procedure:

-

Dissolve the alkynyl anisole (from Step 1) in anhydrous DCM at -78°C .

-

Add

dropwise. The double fluorine substitution decreases the electron density of the ring, potentially requiring longer reaction times for demethylation compared to simple anisoles. -

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Mechanistic Insight: Often, the free phenol will spontaneously cyclize onto the alkyne (5-endo-dig or 5-exo-dig depending on substitution) during the acidic workup or upon heating.[1] If cyclization is incomplete, treat the crude phenol with

in DMF at 80°C. -

Result: 2-Substituted-4,5-difluorobenzofuran.

Protocol 2: Synthesis of 5,6-Difluorocoumarins

Coumarins are privileged scaffolds in oncology. This protocol uses a Heck reaction followed by lactonization .

Step 1: Mizoroki-Heck Reaction

Objective: Install an acrylate ester at the C3 position.

Reagents:

-

Substrate: 1,2-Difluoro-3-iodo-4-methoxybenzene (1.0 equiv)[1]

-

Alkene: Methyl Acrylate or Ethyl Acrylate (1.5 equiv)

-

Catalyst:

(5 mol%) -

Ligand:

(10 mol%) - Chosen to prevent steric congestion issues.[1] -

Base:

or DIPEA (2.5 equiv) -

Solvent: Anhydrous DMF or MeCN

Procedure:

-

Combine substrate, acrylate, catalyst, ligand, and base in a sealed pressure tube.[1]

-

Heat to 100°C for 16 hours.

-

Checkpoint: Ensure the trans-cinnamate is formed. The steric bulk of the ortho-fluorine and ortho-methoxy groups usually favors the trans isomer thermodynamically.

-

Filter through Celite, concentrate, and purify via column chromatography.[1]

Step 2: Lactonization (Coumarin Formation)

Objective: Demethylate and close the ring.

Reagents:

-

Reagent: Pyridine Hydrochloride (Py-HCl)[1]

-

Conditions: Melt (Neat)

Procedure:

-

Mix the cinnamate ester (from Step 1) with 10 equivalents of Pyridine Hydrochloride.

-

Heat the mixture to 180°C (melt) for 2–4 hours.

-

Why: This harsh condition effects both the cleavage of the methyl ether and the subsequent transesterification/lactonization in one pot.

-

-

Cool to RT, dilute with water, and extract with EtOAc.

-

Result: 5,6-Difluorocoumarin (Note: Numbering changes upon fusion; the original C1/C2 fluorines end up at positions 5 and 6 of the coumarin system).

Data Summary & Expected Yields

| Reaction Step | Critical Parameter | Typical Yield | Troubleshooting |

| Sonogashira | Steric hindrance at C3 | 75-85% | Use Pd-PEPPSI-IPr if conversion <50%.[1] |

| Heck | 70-80% | Add AgOAc (1 equiv) to promote cationic pathway if sluggish.[1] | |

| Demethylation | Ring electronics | 60-90% | If |

| Cyclization | Regioselectivity | >90% | 5-endo-dig is favored for terminal alkynes; 5-exo-dig for internal.[1] |

References

-

Doucet, H. et al. (2016).[1] Pd-catalyzed functionalization of fluorinated benzenes.[1][3][4] Current Organic Chemistry.

-

Larock, R. C. (2010).[1] Palladium-catalyzed annulation of alkynes.[1][5][4][6][7] Journal of Organometallic Chemistry.

-

Fagnou, K. (2010).[1] Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes.[1][3] Science.[1]

-

Willis, M. C. (2010).[1] Tandem catalytic processes for heterocycle synthesis. Chemical Reviews.

-

Organic Chemistry Portal. (2024). Synthesis of Benzofurans.[8][9][10][11]

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory. The specific reactivity of 1,2-difluoro-3-iodo-4-methoxybenzene may vary based on batch purity and isomer specificity.

Sources

- 1. O-Heterocycle synthesis [organic-chemistry.org]

- 2. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereoselective Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Tetrasubstituted gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Sci-Hub. Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans / Synlett, 2016 [sci-hub.ru]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"Ullmann condensation reaction with 1,2-Difluoro-3-iodo-4-methoxybenzene"

Application Note: Ullmann Condensation of 1,2-Difluoro-3-iodo-4-methoxybenzene

Executive Summary

This technical guide details the optimization and execution of Ullmann-type condensation reactions utilizing 1,2-Difluoro-3-iodo-4-methoxybenzene (CAS: 936498-08-7). This substrate presents a unique synthetic challenge due to the specific arrangement of substituents: the reactive iodide at position 3 is sterically crowded, flanked by a fluoro group at position 2 and a methoxy group at position 4.

While Palladium-catalyzed (Buchwald-Hartwig) couplings are often the first choice for aryl halides, this protocol focuses on Copper-catalyzed (Ullmann) methodologies. Copper catalysis is frequently superior for this specific scaffold to avoid oxidative addition issues associated with electron-rich/poly-fluorinated rings and to provide a cost-effective, scalable route for C-O (ether) and C-N (amine) bond formation.

Substrate Analysis & Reaction Design

The Scaffold: 1,2-Difluoro-3-iodo-4-methoxybenzene[1][2][3][4][5][6][7][8]

-

Electronic Environment: The ring contains two electron-withdrawing fluorine atoms and one electron-donating methoxy group.

-

Effect: The C-I bond is activated for oxidative addition relative to non-fluorinated anisoles, but the electron-rich methoxy group at the ortho position can destabilize the anionic intermediates in classical nucleophilic aromatic substitution (

). Thus, a metal catalyst is strictly required.

-

-

Steric Environment (The "Ortho-Ortho" Problem):

-

The iodine is sandwiched between F(2) and OMe(4).

-

Implication: Standard ligands (e.g., simple phenanthrolines) may be too bulky or fail to promote the reductive elimination step. We must utilize bidentate ligands that create a flexible yet active copper center, such as amino acids (L-Proline), diketones, or picolinic acid derivatives.

-

Strategic Selection: Why Ullmann?

-

Chemo-selectivity: Copper catalysis tolerates the aryl fluoride motifs well, whereas Pd-catalysts can sometimes facilitate C-F activation or hydrodefluorination side reactions under forcing conditions.

-

Cost & Scalability: For early-phase drug discovery involving fluorinated scaffolds, CuI is significantly cheaper than Pd(OAc)₂/Phosphine systems.

Experimental Protocol

This protocol is designed as a Modular System . Choose Method A for C-O coupling (Phenols) or Method B for C-N coupling (Amines/Amides).

Materials & Reagents

-

Substrate: 1,2-Difluoro-3-iodo-4-methoxybenzene (>97% purity).

-

Catalyst: Copper(I) Iodide (CuI) – Must be off-white/tan. Green/Blue CuI indicates oxidation to Cu(II) and should be recrystallized or discarded.

-

Solvents: DMSO (Anhydrous) or DMF.

-

Inert Gas: Argon or Nitrogen (strictly required).

Method A: C-O Coupling (Synthesis of Diaryl Ethers)

Target: Coupling with Phenols.

| Component | Equivalents | Role |

| Aryl Iodide | 1.0 equiv | Electrophile |

| Phenol (Nucleophile) | 1.2 equiv | Nucleophile |

| CuI | 10 mol% | Catalyst Precursor |

| 2-Picolinic Acid | 20 mol% | Ligand (Stabilizes Cu-intermediate) |

| K₃PO₄ | 2.0 equiv | Base (Mild, buffers pH) |

| DMSO | 0.5 M conc. | Solvent (High dielectric constant) |

Step-by-Step Procedure:

-

Charge: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%), 2-Picolinic acid (20 mol%), and K₃PO₄ (2.0 equiv).

-

Inert: Evacuate and backfill with Argon (3 cycles).

-

Addition: Under positive Argon flow, add 1,2-Difluoro-3-iodo-4-methoxybenzene (1.0 equiv), the Phenol (1.2 equiv), and anhydrous DMSO via syringe.

-

Reaction: Seal the tube and heat to 80–90 °C for 12–18 hours.

-

Note: The ortho-methoxy group may slow kinetics. If conversion is <50% at 6 hours, increase temperature to 110 °C.

-

-

Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove copper salts. Wash the filtrate with water (3x) to remove DMSO. Dry over Na₂SO₄ and concentrate.

Method B: C-N Coupling (Synthesis of Anilines/Heterocycles)

Target: Coupling with Amines, Pyrazoles, or Amides.

| Component | Equivalents | Role |

| Aryl Iodide | 1.0 equiv | Electrophile |

| Amine (Nucleophile) | 1.2 - 1.5 equiv | Nucleophile |

| CuI | 10 mol% | Catalyst Precursor |

| L-Proline | 20 mol% | Ligand (Promotes assembly) |